molecular formula C23H26N4O3 B2984391 N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932476-01-2

N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2984391
CAS No.: 932476-01-2
M. Wt: 406.486
InChI Key: AYOGVHBMWAYNDG-UHFFFAOYSA-N
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Description

This compound features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted with a p-tolyl group at position 2 and an acetamide moiety linked to a 4-methoxyphenyl group. The p-tolyl (methyl-substituted phenyl) and 4-methoxyphenyl groups contribute to lipophilicity and electronic effects, influencing pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-16-3-5-17(6-4-16)21-22(29)26-23(25-21)11-13-27(14-12-23)15-20(28)24-18-7-9-19(30-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOGVHBMWAYNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of functional groups through various organic transformations. Common reagents used in these reactions include amines, aldehydes, and acylating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and catalysts to facilitate the transformations. Solvents like dichloromethane, ethanol, and acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Structural Variations in Triazaspiro Derivatives

Key analogs differ in substituents on the spiro ring and acetamide moiety:

Compound Name Substituent at Position 2 (Triazaspiro) Acetamide Aryl Group Molecular Weight (g/mol) Key Features Reference
Target Compound p-Tolyl 4-Methoxyphenyl ~438.5* Enhanced lipophilicity
2-(3-Oxo-2-Phenyl-1,4,8-Triazaspiro[4.5]Dec-1-en-8-yl)-N-(p-Tolyl)Acetamide Phenyl p-Tolyl ~422.5 Reduced steric hindrance
2-((8-Ethyl-3-(4-Fluorophenyl)-1,4,8-Triazaspiro[4.5]Deca-1,3-dien-2-yl)Thio)-N-(4-Isopropylphenyl)Acetamide 4-Fluorophenyl, Ethyl at position 8 4-Isopropylphenyl 466.6 Thioether linkage, higher weight
2-{[3-(4-Chlorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-dien-2-YL]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide 4-Chlorophenyl, Methyl at position 8 4-Methoxyphenyl 457.0 Chlorine substituent, sulfanyl

*Calculated based on molecular formula.

Key Observations :

  • Chlorine or fluorine substituents () may enhance electrostatic interactions with targets but reduce metabolic stability.
  • Spiro Ring Modifications : Ethyl or methyl groups at position 8 () introduce steric bulk, possibly affecting binding pocket compatibility.

Pharmacological Activity Comparison

Compound Class Activity Profile Notable Examples Reference
Quinazoline Sulfonyl Acetamides Anticancer (HCT-1, MCF-7 cells) N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-sulfonyl)-Acetamide (IC₅₀ < 10 μM)
Thiazole Acetamides Matrix metalloproteinase (MMP) inhibition 2-(4-(4-Methoxyphenyl)Piperazin-1-yl)-N-(4-(p-Tolyl)Thiazol-2-yl)Acetamide (IC₅₀ = 0.8 μM)
Triazaspiro Derivatives Undisclosed (structural similarity suggests kinase or protease inhibition) Target compound and analogs in

Insights :

  • The 4-methoxyphenyl group, common in active analogs (), may contribute to π-stacking interactions in enzyme binding sites.
  • Thioether or sulfonyl linkages () could modulate redox properties or target engagement compared to the target’s oxo group.

Physical Properties :

Compound Melting Point (°C) Molecular Weight (g/mol) Polarity (Rf)
Target Compound Not reported ~438.5 Moderate*
N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-sulfonyl)-Acetamide 297–298 438.54 Low
2-(4-Formylphenoxy)-N-(4-Methoxyphenyl)Acetamide (7d) 275–277 285.3 High

*Estimated based on substituent contributions.

Discussion :

  • Higher molecular weight in triazaspiro derivatives (vs. simpler acetamides) may reduce aqueous solubility, necessitating formulation optimizations.
  • Methoxy groups enhance solubility via hydrogen bonding but increase metabolic susceptibility to demethylation.

Biological Activity

N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its biological properties. The presence of the methoxyphenyl and p-tolyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticoagulant Activity

Research indicates that compounds structurally related to this compound exhibit significant anticoagulant properties. For instance, derivatives with similar scaffolds have shown potent factor Xa (fXa) inhibition, which is crucial for thrombus formation in cardiovascular diseases. A study highlighted that modifications in the carboxamido linker of related compounds resulted in enhanced fXa binding affinity and improved pharmacokinetic profiles .

Cytotoxicity

In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, hybrid compounds incorporating the methoxyphenyl moiety have been shown to exhibit cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cardioprotective Effects

Recent investigations into the cardioprotective properties of related triazaspiro compounds revealed their ability to inhibit mitochondrial permeability transition pore (mPTP) opening during myocardial infarction (MI). This inhibition was associated with reduced apoptotic rates and improved cardiac function upon reperfusion . Such findings suggest potential applications in treating ischemic heart diseases.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this class of compounds indicate that specific modifications can significantly influence biological activity. Key observations include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at strategic positions enhances potency.
  • Spirocyclic Framework : The triazaspiro structure is essential for maintaining activity against target proteins.

A summary table of SAR findings is provided below:

ModificationEffect on Activity
Methoxy group at para positionIncreased lipophilicity and potency against fXa
p-Tolyl groupEnhances cytotoxicity in cancer cell lines
Triazaspiro scaffoldEssential for cardioprotective effects

Case Studies

  • Anticoagulant Efficacy : A study focused on a series of fXa inhibitors demonstrated that modifications leading to increased lipophilicity resulted in enhanced anticoagulant activity, showcasing the relevance of structural optimization .
  • Cytotoxic Profile : Another investigation reported that a hybrid compound derived from methoxyphenyl exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential for further development as an anticancer agent .
  • Cardiac Function Improvement : In vivo studies on myocardial infarction models indicated that administration of triazaspiro compounds led to improved cardiac outcomes by preventing mPTP opening .

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